C1 Methoxy vs. C6 H: Impact on Antiproliferative Activity in U937 Lymphoma Cells
In a study of pyrrolo[1,2-a]pyrazine derivatives, compound 6b bearing an o-methoxyphenyl substituent at C6 (analogous to the methoxy motif in 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine) strongly inhibited U937 cell viability, whereas compounds 6t–w with halogen (F, Cl, Br, I) at the same position were inactive [1]. This demonstrates that methoxy-substituted pyrrolo[1,2-a]pyrazines can achieve significant biological activity that halogen-only analogs cannot replicate. However, this is a class-level inference based on a structurally related but distinct series of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, and direct activity data for 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine itself are not available in the public domain.
| Evidence Dimension | Antiproliferative activity (cell viability inhibition) |
|---|---|
| Target Compound Data | No direct data available for 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine |
| Comparator Or Baseline | Compound 6b (o-methoxyphenyl-substituted 3,4-dihydropyrrolo[1,2-a]pyrazine) vs. Compounds 6t–w (o-halogen-substituted analogs) |
| Quantified Difference | Compound 6b: strong U937 inhibition; Compounds 6t–w: inactive (qualitative observation, no IC50 values reported for these specific compounds in this paper) |
| Conditions | Human lymphoma U937 cell viability assay |
Why This Matters
For procurement decisions, this SAR evidence suggests that the methoxy group at C1 in the target compound may confer biological activity advantages over non-methoxylated or purely halogenated pyrrolo[1,2-a]pyrazine analogs, supporting its selection for anticancer library synthesis.
- [1] Kim, J. et al. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorg. Med. Chem. Lett. 2019, 29, 1350-1356. View Source
